molecular formula C16H18N2 B1386064 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline CAS No. 1094746-56-1

4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline

Cat. No. B1386064
M. Wt: 238.33 g/mol
InChI Key: JMHHOQLWWHTLND-UHFFFAOYSA-N
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Description

The compound “4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline” is a type of 3,4-dihydro-2(1H)-quinolinone . These compounds are known for their diverse biological activities and are used in the field of pharmaceutical chemistry . They are considered important for the synthesis of various physiologically significant and pharmacologically utilized molecules .


Synthesis Analysis

The synthesis of 3,4-dihydro-2(1H)-quinolinone involves the intramolecular cyclization of carbamate/urea/thiourea/isocyanate/azidoamide, carbonylation/carbomylation/carbonyl insertion, metal-catalyzed protocols by C−H activation by directing group, metal-free domino procedures, and oxidations of isoquinoline derivatives . A click approach has also been used for the synthesis of 3,4-dihydro-2(1H)-quinolinone .


Molecular Structure Analysis

The molecular structure of 3,4-dihydro-2(1H)-quinolinone derivatives has been studied using various methods such as comparative molecular field analysis (CoMFA), comparative molecular similarity index analysis (CoMSIA), topomer CoMFA, and hologram quantitative structure-activity relationship (HQSAR) .


Chemical Reactions Analysis

3,4-Dihydro-2(1H)-quinolinone derivatives have been used in multicomponent reactions, such as the Biginelli reaction, which involves the combination of an aldehyde, a β-ketoester, and urea . They have also been used as building blocks in the synthesis of other relevant structures .

Safety And Hazards

3,4-Dihydro-2(1H)-quinolinone derivatives can be harmful if swallowed, cause skin irritation, may cause an allergic skin reaction, cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study and application of 3,4-dihydro-2(1H)-quinolinone derivatives are promising. They have been identified as potential anticancer, anti-inflammatory, antioxidant, and antimicrobial agents, as well as having antimalarial and antitubercular effects . Further studies are needed to explore their full potential in medicinal chemistry .

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-12-10-15(17)6-7-16(12)18-9-8-13-4-2-3-5-14(13)11-18/h2-7,10H,8-9,11,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHHOQLWWHTLND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2CCC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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